molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophene]-5,5'-diyldiboronic acid CAS No. 189358-30-3

[2,2'-Bithiophene]-5,5'-diyldiboronic acid

Cat. No. B574362
CAS RN: 189358-30-3
M. Wt: 253.888
InChI Key: GERFEEQVJFVEBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2’-bithiophene-based compounds has been reported in the literature. For instance, a study reported the synthesis and characterization of six novel 2,2’-bithiophene-based organic compounds that are designed to serve as co-sensitizers for dye-sensitized solar cells (DSSCs) based on TiO2 . Another study discussed the synthesis of bithiophene derivatives, such as bromo- and iodobithiophene, 5-trialkylstannyl-2,2’-bithiophene, 5-ethynyl-2,2’-bithiophene, 2,2’-bithiophene-5-boronic acid and its esters .

Scientific Research Applications

Organic Electronics and Optoelectronics

The unique conjugated structure of bithiophenes makes them valuable in organic electronics. Researchers have explored their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. By incorporating bithiophene derivatives into these devices, scientists aim to enhance charge transport, light emission, and energy conversion efficiency .

Electrochromic Materials

Electrochromic materials change color in response to an applied voltage. 2,2’-Bithiophene-5,5’-diyldiboronic acid derivatives have been investigated for their electrochromic properties. These compounds can be incorporated into smart windows, displays, and other devices where reversible color changes are desirable .

Catalysis

Researchers have explored the catalytic activity of bithiophene derivatives. The bithiophene motif serves as a crucial substrate for various catalytic reactions. High-pressure activated reactions, coupling, cycloaddition, and isomerization have been employed to synthesize novel derivatives. These compounds may find applications in organic synthesis and material science .

Medicinal Chemistry

While research is ongoing, bithiophene-based compounds have shown promise in medicinal chemistry. Their aromatic and heteroaromatic structures make them interesting candidates for drug design. Scientists investigate their potential as anti-inflammatory agents, antioxidants, or even as components in drug delivery systems .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Bithiophene derivatives can participate in π-π stacking, hydrogen bonding, and host-guest interactions. Researchers study their self-assembly behavior and potential applications in molecular recognition, sensors, and nanotechnology .

Materials Science

Bithiophene derivatives contribute to the development of functional materials. Their incorporation into polymers, liquid crystals, and conductive materials enhances their properties. For instance, they improve charge transport in organic semiconductors and enhance the performance of electronic devices .

properties

IUPAC Name

[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERFEEQVJFVEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8B2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674774
Record name [2,2'-Bithiophene]-5,5'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189358-30-3
Record name [2,2'-Bithiophene]-5,5'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?

A1: [2,2'-Bithiophene]-5,5'-diyldiboronic acid acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []

Q2: How does the incorporation of [2,2'-Bithiophene]-5,5'-diyldiboronic acid affect the optical properties of the resulting polymer compared to other monomers used in the study?

A2: The research demonstrates that incorporating [2,2'-Bithiophene]-5,5'-diyldiboronic acid into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []

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